Elzovantinib - 2271119-26-5

Elzovantinib

Catalog Number: EVT-2594307
CAS Number: 2271119-26-5
Molecular Formula: C20H20FN7O2
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elzovantinib is an orally bioavailable, multi-targeted kinase inhibitor with potential antineoplastic activity. Upon oral administration, elzovantinib binds to and inhibits three tyrosine kinases that are often overexpressed in a variety of cancer cell types, including MET (c-Met; hepatocyte growth factor receptor; HGFR) , Src, and colony stimulating factor 1 receptor (CSF1R; CSF-1R; C-FMS; CD115; macrophage colony-stimulating factor receptor; M-CSFR) thereby disrupting their respective signaling pathways. MET, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis. Src, a non-receptor tyrosine kinase upregulated in many tumor cell types, plays an important role in tumor cell proliferation, motility, invasiveness and survival. CSF1R is a cell-surface receptor for colony stimulating factor 1 (CSF1); this receptor tyrosine kinase is overexpressed by tumor-associated macrophages (TAMs) in the tumor microenvironment (TME), and plays a major role in both immune suppression and the induction of tumor cell proliferation.
Source and Classification

Elzovantinib falls under the category of targeted cancer therapies. It is classified as a receptor tyrosine kinase inhibitor, specifically designed to inhibit the activity of c-Met. The compound is synthesized through a series of organic chemical reactions that involve multiple steps to ensure the specificity and efficacy of the inhibitor against its target.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elzovantinib involves several key steps, typically starting from commercially available precursors. The synthesis process can be broken down into the following stages:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds or heterocycles that serve as the backbone for further modifications.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance the biological activity and solubility of the compound.
  3. Cyclization: A critical step in forming the macrocyclic structure involves cyclization reactions, which may include ring-closing metathesis or other cyclization strategies to form the final product.
  4. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate Elzovantinib in high purity.

The detailed synthetic route can be complex and requires careful optimization to yield a product with desired pharmacological properties.

Molecular Structure Analysis

Structure and Data

Elzovantinib's molecular structure consists of a complex arrangement that includes a core aromatic system linked to various functional groups that confer specificity towards c-Met. The compound's structure can be represented by its chemical formula, which encapsulates its molecular weight and specific stereochemistry.

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: Approximately 313.37 g/mol
  • Structural Features: The structure typically includes a central aromatic ring system with substituents that enhance binding affinity for the c-Met receptor.
Chemical Reactions Analysis

Reactions and Technical Details

Elzovantinib undergoes several chemical reactions during its synthesis, primarily involving:

  1. Nucleophilic Substitution Reactions: These reactions are essential for introducing various functional groups into the aromatic framework.
  2. Condensation Reactions: Often used to form bonds between different molecular fragments during the synthesis process.
  3. Deprotection Steps: If protecting groups were used during synthesis, deprotection reactions are necessary to reveal functional groups critical for biological activity.

These reactions are carefully controlled to maximize yield while minimizing by-products.

Mechanism of Action

Process and Data

Elzovantinib exerts its anticancer effects through selective inhibition of the c-Met receptor tyrosine kinase. The mechanism can be outlined as follows:

  1. Binding Affinity: Elzovantinib binds to the ATP-binding site of the c-Met kinase domain, preventing ATP from activating the receptor.
  2. Inhibition of Phosphorylation: By blocking ATP binding, Elzovantinib inhibits autophosphorylation of c-Met, which is crucial for downstream signaling pathways involved in cell proliferation, survival, and migration.
  3. Impact on Tumor Growth: This inhibition leads to reduced tumor growth and metastasis in cancers where c-Met signaling is aberrantly activated.

Data from preclinical studies indicate significant antitumor activity in models expressing high levels of c-Met.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elzovantinib exhibits several notable physical and chemical properties that influence its pharmacokinetics and pharmacodynamics:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility, impacting formulation strategies.
  • Stability: The compound demonstrates stability under physiological conditions, although it may require specific storage conditions (e.g., protection from light).
  • pKa Values: Understanding the pKa values is essential for predicting solubility and permeability characteristics.

These properties are critical for drug formulation and delivery strategies aimed at optimizing therapeutic efficacy.

Applications

Scientific Uses

Elzovantinib is primarily investigated for its applications in cancer therapy:

  • Oncology Research: It is used in preclinical studies to evaluate its efficacy against various cancer types characterized by c-Met overexpression.
  • Clinical Trials: Ongoing clinical trials aim to assess its safety and efficacy in patients with specific malignancies where c-Met plays a pivotal role.
  • Combination Therapies: Research is also exploring its use in combination with other therapeutic agents to enhance treatment outcomes in resistant cancer types.
Molecular Pharmacology of Elzovantinib in Oncogenic Signaling

Structural Basis of Multi-Kinase Inhibition: MET/SRC/CSF1R Isoform Selectivity

Elzovantinib (TPX-0022) is an orally bioavailable, macrocyclic small-molecule inhibitor (chemical formula: C₂₀H₂₀FN₇O₂; molecular weight: 409.425 Da) designed to simultaneously target the tyrosine kinases MET, SRC, and colony-stimulating factor 1 receptor (CSF1R) [5] [6]. Its macrocyclic scaffold enforces a unique three-dimensional conformation, enabling high-affinity interactions with the ATP-binding pockets of these kinases. The compound features a fluorinated aromatic core linked to a cyanopyridine group, facilitating critical hydrogen bonding with hinge residues in MET (e.g., Met1160) and hydrophobic packing against the gatekeeper residues (e.g., MET Tyr1230) [2] [8].

Structural analyses reveal that Elzovantinib’s selectivity for MET over other kinases arises from its ability to engage phosphorylated activation loops. Upon MET autophosphorylation at Tyr1234/Tyr1235, the activation loop undergoes disorder-to-order transitions, repositioning the αC-helix and G-loop to create a viable binding pocket. Elzovantinib exploits this restructured pocket through induced-fit binding, resulting in 20-fold higher affinity for phosphorylated versus unphosphorylated MET [8]. Similarly, its macrocyclic structure stabilizes an inactive CSF1R conformation by displacing the regulatory spine residues [5].

Table 1: Structural Features Governing Elzovantinib’s Kinase Selectivity

Target KinaseKey Binding InteractionsConformational Effect
METHydrogen bonding with Met1160; hydrophobic packing with Tyr1230Stabilizes phosphorylated activation loop; orders G-loop [8]
SRCBinds to the SH1 domain; interacts with Asp404 in the catalytic loopPromotes αC-helix "out" position; stabilizes regulatory spine breakage [3] [6]
CSF1ROccupies the back pocket beneath the αC-helixDisrupts regulatory spine assembly; locks kinase in autoinhibited state [5]

Allosteric Modulation of Tyrosine Kinase Conformational Dynamics

Elzovantinib exhibits type III allosteric inhibition for SRC kinase, binding distal to the ATP site to modulate conformational equilibria. Molecular dynamics simulations (totaling 74 μs) demonstrate that Elzovantinib stabilizes the "αC-helix out" orientation in SRC, breaking the regulatory spine and perturbing ATP coordination [3]. This shifts SRC toward catalytically inactive states by enhancing transitions from closed-to-open activation loops. Crucially, the inhibitor increases the free-energy barrier for SRC activation by 4.2 kcal/mol, quantified via enhanced sampling simulations [3].

For MET, phosphorylation-driven allostery enables Elzovantinib binding. Autophosphorylation at Tyr1234/Tyr1235 ejects the activation loop from the catalytic cleft, repositioning the αC-helix and expanding the hydrophobic pocket adjacent to the G-loop. Elzovantinib locks this restructured conformation, preventing helix reorientation essential for catalysis [8]. This dual mechanism—exploiting post-translational modifications (phosphorylation) and enforcing inactive topologies—underpins its efficacy against oncogenic variants resistant to orthosteric inhibitors.

Biochemical Kinetics: IC₅₀ Profiling Across MET-Driven Cellular Models

Elzovantinib demonstrates nanomolar potency against MET-dependent cancers, with IC₅₀ values modulated by specific oncogenic mutations. In MET-amplified gastric cancer cell lines, it achieves IC₅₀ values of 4.2–8.7 nM, significantly lower than non-amplified models (IC₅₀ > 500 nM) [6]. Strikingly, its efficacy varies across RAS-mutant backgrounds due to differential pathway dependencies.

Table 2: Cellular IC₅₀ of Elzovantinib in MET-Driven Cancer Models

Cancer TypeGenetic ContextIC₅₀ (nM)Downstream Pathway Suppression
Gastric adenocarcinomaMET amplification4.2–8.7ERK1/2 (95%); AKT (88%) [6]
Non-small cell lung cancerMET exon 14 skipping12.5–18.3ERK1/2 (91%); AKT (82%) [6]
Colorectal carcinomaKRAS G12D + MET overexpression35.6–42.1ERK1/2 (78%); AKT (65%) [1]

The compound’s macrocyclic design enhances cellular residence time (>6 hours post-washout in NCI-H69 lung cancer cells), translating to sustained pathway suppression. Kinase profiling against 400 human kinases confirms selectivity, with <5% off-target inhibition at 100 nM concentrations [6].

Downstream Pathway Analysis: Crosstalk Between RAS-ERK and PI3K-AKT Axes

Elzovantinib concurrently suppresses the RAS-extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)-AKT cascades via multi-kinase inhibition. In MET-amplified tumors, MET inhibition directly attenuates GRB2–SOS complex formation, reducing RAS-guanosine triphosphate loading and ERK phosphorylation [1] [8]. SRC co-inhibition further disrupts RAS-ERK signaling by blocking SRC-mediated phosphorylation of SHC and focal adhesion kinase, key amplifiers of oncogenic RAS [3] [6].

Concurrently, Elzovantinib diminishes PI3K-AKT activation through dual mechanisms:

  • Direct: MET inhibition reduces recruitment of PI3K regulatory subunit 1 (PIK3R1), decreasing phosphatidylinositol (3,4,5)-trisphosphate production.
  • Indirect: SRC inhibition prevents SRC-dependent phosphorylation of PI3K enhancers (e.g., GAB1) [6].

Notably, RAS mutation identity influences pathway rebound kinetics. In KRAS G12D-mutant colorectal cancer, persistent ERK activation occurs within 24 hours post-treatment due to RAS-GTP accumulation. Conversely, KRAS Q61 mutants exhibit sustained AKT suppression due to reduced intrinsic phosphatase and tensin homolog activity [1]. Combining Elzovantinib with mitogen-activated protein kinase kinase inhibitors abrogates this resistance, demonstrating 97% suppression of tumor growth in KRAS G12D xenografts [1] [6]. CSF1R blockade additionally remodels the tumor microenvironment by depleting immunosuppressive macrophages, indirectly potentiating RAS-ERK pathway inhibition [5] [6].

Properties

CAS Number

2271119-26-5

Product Name

Elzovantinib

IUPAC Name

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile

Molecular Formula

C20H20FN7O2

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1

InChI Key

UUDPUQDMSHQSKH-NSHDSACASA-N

SMILES

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C

Solubility

not available

Canonical SMILES

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C

Isomeric SMILES

CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.